molecular formula C28H29NO2 B11658265 10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11658265
M. Wt: 411.5 g/mol
InChI Key: ZNUZBVIMLQUXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 10-(4-Butylphenyl)-7,7-Dimethyl-6,7,8,10-Tetrahydro-5H-Indeno[1,2-b]Quinoline-9,11-Dione

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name This compound systematically describes the compound’s polycyclic framework and substituents. Breaking down the nomenclature:

  • Parent structure : The core is derived from indeno[1,2-b]quinoline, a fused bicyclic system comprising an indene moiety (two benzene rings sharing a common edge) linked to a quinoline scaffold (a benzene ring fused to a pyridine ring). The fusion occurs at positions 1 and 2 of the indene and position b of the quinoline.
  • Hydrogenation state : The prefix 6,7,8,10-tetrahydro-5H- indicates partial saturation of the quinoline ring, with four hydrogen atoms added to reduce double bonds at positions 6, 7, 8, and 10, resulting in a partially saturated heterocycle.
  • Substituents :
    • A 4-butylphenyl group is attached to position 10 of the tetrahydroquinoline ring. The butyl chain (-C₄H₉) is in the para position of the phenyl ring.
    • Two methyl groups (-CH₃) are bonded to position 7 of the indenoquinoline system.
  • Functional groups : The suffixes -9,11-dione denote two ketone groups at positions 9 and 11 of the fused ring system.

The structural interpretation is further supported by the SMILES notation O=C1C2=C(NC3=C(C(C4=C3C=CC=C4)=O)C2C5=CC=C(CCCC)C=C5)CC(C)(C)C1, which confirms the connectivity of the fused rings, substituents, and ketone groups.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₈H₂₉NO₂ , derived from:

  • 28 carbon atoms : 14 from the indenoquinoline core, 10 from the 4-butylphenyl group, and 4 from the two methyl substituents.
  • 29 hydrogen atoms : Accounting for saturation in the tetrahydroquinoline ring and alkyl chains.
  • 1 nitrogen atom : From the quinoline’s pyridine ring.
  • 2 oxygen atoms : From the two ketone groups.

The molecular weight is 411.54 g/mol , calculated as follows:
$$
\text{Weight} = (28 \times 12.01) + (29 \times 1.008) + (14.01) + (2 \times 16.00) = 411.54 \, \text{g/mol}.
$$
This aligns with data from synthetic derivatives in the indenoquinoline family, such as 10-(4-ethylphenyl)-7,7-dimethyl analogs (C₂₆H₂₅NO₂, 383.49 g/mol) and 10-(3-methoxyphenyl) variants (C₂₃H₁₉NO₃, 357.41 g/mol).

Table 1: Comparative Molecular Data for Indenoquinoline Derivatives
Compound Molecular Formula Molecular Weight (g/mol)
10-(4-Butylphenyl)-7,7-dimethyl derivative C₂₈H₂₉NO₂ 411.54
10-(4-Ethylphenyl)-7,7-dimethyl derivative C₂₆H₂₅NO₂ 383.49
10-(3-Methoxyphenyl) derivative C₂₃H₁₉NO₃ 357.41

Isomeric Considerations and Stereochemical Features

The compound’s structure imposes constraints on isomerism:

  • Regioisomerism : The IUPAC name specifies substituent positions (e.g., 4-butylphenyl at position 10, methyl groups at 7,7), eliminating potential regioisomers. For example, a 3-butylphenyl variant would constitute a distinct regioisomer but is not observed here.
  • Stereoisomerism :
    • Chirality : The bridged 7,7-dimethyl group creates a rigid, non-planar indenoquinoline core. However, no chiral centers are present in the structure, as confirmed by the absence of stereochemical descriptors (e.g., R/S) in the IUPAC name.
    • Conformational isomerism : Partial saturation of the tetrahydroquinoline ring allows for limited ring puckering, but the fused indene system restricts significant conformational flexibility.

Comparatively, stereoisomerism is observed in related compounds like (10R)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, where the phenyl group at position 10 introduces a chiral center. In contrast, the 4-butylphenyl substituent in the target compound adopts a para configuration, which does not generate stereoisomers due to symmetry.

Properties

Molecular Formula

C28H29NO2

Molecular Weight

411.5 g/mol

IUPAC Name

10-(4-butylphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C28H29NO2/c1-4-5-8-17-11-13-18(14-12-17)23-24-21(15-28(2,3)16-22(24)30)29-26-19-9-6-7-10-20(19)27(31)25(23)26/h6-7,9-14,23,29H,4-5,8,15-16H2,1-3H3

InChI Key

ZNUZBVIMLQUXBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

CuO/Zeolite-Y Catalyzed Synthesis

A highly efficient method involves a one-pot, four-component reaction using aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine in the presence of a heterogeneous CuO/zeolite-Y catalyst. The process proceeds under reflux in ethanol, achieving yields exceeding 85% within 4–6 hours. The catalyst’s dual acid sites (Brønsted and Lewis) facilitate sequential Knoevenagel condensation, Michael addition, and cyclization steps. Key advantages include:

  • Reusability : The catalyst retains 92% activity after five cycles due to its stable framework.

  • Selectivity : The zeolite’s pore structure minimizes side reactions, ensuring high purity.

The reaction mechanism begins with the condensation of indan-1,3-dione and aldehyde to form an α,β-unsaturated diketone, which undergoes nucleophilic attack by dimedone. Subsequent cyclization and aromatization yield the indenoquinoline core.

Ammonium Metavanadate Catalyzed One-Pot Synthesis

An ambient-temperature synthesis employs ammonium metavanadate (10 mol%) in ethanol to catalyze the reaction of 1,3-indanedione, substituted benzaldehydes, and 1-naphthylamine. This method achieves yields of 78–92% within 24 hours at 25°C, bypassing energy-intensive reflux conditions. The vanadium catalyst acts as a Lewis acid, polarizing carbonyl groups to accelerate imine formation and cyclization.

Mechanochemical Strategies

While direct mechanochemical synthesis of the target compound remains undocumented, recent advances in solvent-free milling techniques suggest potential applications. For instance, α-imino ketones—key intermediates in indenoquinoline synthesis—have been prepared via ball milling of α-ketoaldehydes and amines. Adapting this approach could reduce reaction times and eliminate solvent waste, though further optimization is required for polycyclic systems.

Comparative Analysis of Methodologies

MethodCatalystConditionsYield (%)Time (h)Key Advantages
CuO/Zeolite-YCuO/zeolite-Y (5 wt%)Reflux, ethanol85–924–6Recyclable catalyst, high selectivity
Ammonium MetavanadateNH4VO3 (10 mol%)25°C, ethanol78–9224Ambient conditions, no side products

The CuO/zeolite-Y method excels in efficiency and scalability, whereas the ammonium metavanadate approach offers greener credentials. Both strategies avoid hazardous reagents, aligning with modern sustainable chemistry principles.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Ethanol enhances solubility of polar intermediates, whereas acetonitrile accelerates imine formation but reduces cyclization efficiency.

  • Temperature : Elevated temperatures (reflux) favor kinetic control in CuO/zeolite-Y systems, while room-temperature reactions require longer durations but prevent decomposition.

Catalytic Mechanisms

  • CuO/Zeolite-Y : The Lewis acid sites (Cu²⁺) polarize carbonyl groups, while Brønsted acid sites (Si–OH–Al) protonate amines, facilitating nucleophilic attack.

  • Ammonium Metavanadate : VO₃⁻ ions activate aldehydes via coordination, enabling concerted Knoevenagel-Michael-cyclization cascades .

Chemical Reactions Analysis

    10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: can undergo various reactions:

  • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
  • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    Chemistry

    In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.

    Biology

    Research indicates that the compound may exhibit biological activity relevant to drug discovery. Preliminary studies suggest potential interactions with biological targets that could lead to therapeutic applications.

    Medicine

    The compound is being investigated for its potential as an anticancer agent and antimicrobial agent. Studies have shown that similar compounds within its class have demonstrated significant activity against various cancer cell lines and microbial strains.

    Industry

    Due to its unique structural features, this compound may find applications in materials science, particularly in the development of novel catalysts or polymeric materials with enhanced properties.

    Antimicrobial Activity

    In a study examining the antimicrobial properties of compounds similar to 10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione:

    • Compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa.
    • Significant antimicrobial activity was observed with certain derivatives showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

    This suggests that modifications to the core structure can enhance biological activity, making it a candidate for further development in antibiotic research.

    Anticancer Research

    Another area of investigation focuses on the anticancer potential of compounds derived from this class:

    • A study highlighted that derivatives exhibited cytotoxic effects on various cancer cell lines.
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

    Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Table 1: Key Structural Analogues and Substituent Variations

    Compound Name Substituent at Position 10 Molecular Formula Molecular Weight (g/mol) Key References
    Target Compound 4-Butylphenyl C₂₅H₂₃NO₂ 369.46
    7,7-Dimethyl-10-(4-methylphenyl) derivative 4-Methylphenyl C₂₅H₂₃NO₂ 369.46
    10-(4-Bromophenyl) derivative 4-Bromophenyl C₂₄H₂₀BrNO₂ 434.33
    DT340 2,3,4-Trimethoxyphenyl C₂₄H₂₃NO₅ 417.44
    Imidazole-substituted derivative Imidazole-2-yl C₂₄H₂₀N₂O₂ 368.43


    Key Observations:

    • Steric Effects: Bulky substituents like 2,3,4-trimethoxyphenyl (DT340) may hinder DNA intercalation, whereas the linear butyl chain in the target compound balances steric bulk and flexibility .
    • Biological Relevance: Imidazole-substituted derivatives exhibit enhanced antiproliferative activity (IC₁₆ = 0.7 µM in Jurkat cells) due to polar interactions with DNA minor grooves .

    Table 3: Cytotoxicity and DNA-Binding Properties

    Compound Cell Line (EC₅₀, µM) DNA Binding Mode Key Interactions References
    Target Compound Not reported Predicted intercalation Hydrophobic (butylphenyl)
    DT340 Mouse: 219; Rat: 117 Minor groove binding Van der Waals (trimethoxy)
    Imidazole derivative Jurkat: IC₁₆ = 0.7 Polar interactions in minor groove Hydrogen bonding (imidazole)
    10-(4-Bromophenyl) derivative Not reported Intercalation Halogen bonding (bromo)

    Key Observations:

    • The target compound’s 4-butylphenyl group likely facilitates intercalation via hydrophobic interactions with DNA base pairs, as suggested by MD simulations of similar indenoquinolines .
    • Imidazole-substituted derivatives show superior activity (IC₁₆ = 0.7 µM) due to hydrogen bonding with DNA’s polar regions, whereas DT340’s trimethoxyphenyl group relies on van der Waals interactions .

    Physicochemical Properties

    • Solubility: Electron-withdrawing groups (e.g., Br in C₂₄H₂₀BrNO₂) improve aqueous solubility but reduce membrane permeability .
    • Thermal Stability: Methyl groups at position 7 (common in all analogues) contribute to rigidity, as evidenced by high melting points (e.g., 198–200°C for dimedone-based derivatives) .

    Biological Activity

    10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a synthetic compound belonging to the class of indenoquinolines. This compound has garnered attention in pharmacological research due to its potential biological activities. The focus of this article is to explore its biological activity based on available literature and experimental studies.

    The molecular formula for this compound is C28H29N2O2 with a molecular weight of 411.54 g/mol. It features a complex structure that contributes to its biological activity.

    PropertyValue
    Molecular FormulaC28H29N2O2
    Molecular Weight411.54 g/mol
    LogP6.1935
    Polar Surface Area37.64 Ų
    Hydrogen Bond Acceptors4
    Hydrogen Bond Donors1

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate antibacterial effects against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .

    In a study where synthesized compounds were screened for their antibacterial activity, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis , suggesting strong potential for further development as antimicrobial agents .

    Cytotoxicity and Anticancer Potential

    The cytotoxic effects of indenoquinoline derivatives have been evaluated in various cancer cell lines. For example, compounds related to the indenoquinoline structure have shown promising cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize assays like MTT or XTT to assess cell viability post-treatment.

    A notable finding includes the observation that certain structural modifications enhance cytotoxic activity significantly compared to the parent compound . This suggests that the biological activity of this compound may also be influenced by its substituents.

    The mechanism by which indenoquinoline derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interact with DNA or inhibit specific enzymes involved in cell proliferation or microbial metabolism.

    Research indicates that quinoline derivatives can interfere with nucleic acid synthesis or disrupt cellular processes through enzyme inhibition . The exact pathways remain an active area of research.

    Case Studies and Experimental Findings

    • Antibacterial Screening : A study involving the screening of various quinoline derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of a butylphenyl group in the structure may contribute to this enhanced activity.
    • Cytotoxicity Assessment : In vitro studies have demonstrated that modifications at specific positions on the quinoline ring can lead to increased cytotoxicity against cancer cell lines. For instance, a derivative with a similar backbone showed significant inhibition of cell growth in MCF-7 cells with an IC50 value in the low micromolar range .
    • Toxicological Studies : Acute toxicity studies conducted on related compounds indicate that while some derivatives show promising biological activity, they also necessitate careful evaluation of their safety profiles before clinical application .

    Q & A

    Q. What are the optimized synthetic methodologies for this compound, and how do reaction conditions influence yield?

    The compound is synthesized via a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate. A heterogeneous CuO/zeolite-Y catalyst in ethanol under reflux significantly reduces reaction time (e.g., from 12 hrs to 3–4 hrs) while achieving yields >85%. Key parameters include solvent polarity (ethanol enhances proton transfer), catalyst loading (5–10 wt%), and temperature (80°C). The zeolite-Y framework stabilizes CuO nanoparticles, providing Brønsted and Lewis acid sites critical for cyclocondensation .

    Q. Which spectroscopic and analytical techniques are essential for structural characterization?

    • FT-IR : Identifies carbonyl stretches (9,11-dione groups at ~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
    • NMR : 1H NMR resolves methyl groups (δ 1.1–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C NMR confirms sp³ carbons (e.g., dimethyl groups at δ 28–30 ppm).
    • XRD : Validates crystallinity and compares with simulated patterns from single-crystal data.
    • GC-MS : Confirms molecular ion peaks (e.g., m/z 442 for [M+H]⁺) .

    Advanced Research Questions

    Q. How can catalytic efficiency discrepancies in solvent systems be resolved?

    Conflicting reports on solvent effects (e.g., ethanol vs. acetonitrile) require systematic analysis:

    • Surface Acidity : Use pyridine FT-IR to quantify Brønsted (1540 cm⁻¹) vs. Lewis (1450 cm⁻¹) sites. Polar solvents like ethanol enhance proton availability, favoring Brønsted-driven mechanisms.
    • Porosity : BET analysis reveals zeolite-Y’s microporous structure (surface area ~500 m²/g), which may restrict substrate diffusion in non-polar solvents.
    • Replicate Studies : Compare yields under standardized conditions (e.g., 80°C, 5 wt% catalyst) .

    Q. What strategies are effective for establishing structure-activity relationships (SAR) in anticancer studies?

    • Analog Synthesis : Modify the 4-butylphenyl substituent (e.g., replace with halogens or electron-withdrawing groups) to assess steric/electronic effects.
    • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate IC₅₀ values with substituent Hammett constants.
    • Computational Docking : Map interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina. Prioritize analogs with predicted ΔG < -8 kcal/mol .

    Q. How can contradictions in reported biological activity data be addressed?

    • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
    • Assay Standardization : Adopt CLSI guidelines for cytotoxicity assays (e.g., 48-hr incubation, 10% FBS).
    • Meta-Analysis : Compare datasets across studies using fixed-effect models to identify outliers .

    Q. What mechanistic insights explain the role of CuO/zeolite-Y in synthesis?

    The catalyst operates via dual acid-site mechanisms:

    • Brønsted Sites : Protonate carbonyl groups, accelerating nucleophilic attack by amines.
    • Lewis Sites : Coordinate with aldehyde oxygen, stabilizing transition states during cyclization. Recycling studies show <5% yield drop after 5 cycles due to Cu leaching (quantified via ICP-OES) .

    Q. How can computational modeling guide derivatization for enhanced bioactivity?

    • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to predict stability of substituents.
    • MD Simulations : Simulate binding persistence (e.g., 100 ns trajectories) to identify residues critical for target engagement.
    • ADMET Prediction : Use SwissADME to filter analogs with favorable pharmacokinetics (e.g., LogP < 5) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.